molecular formula C9H19ClOS B8519012 Heptane,1-[(2-chloroethyl)sulfinyl]- CAS No. 24475-73-8

Heptane,1-[(2-chloroethyl)sulfinyl]-

Cat. No.: B8519012
CAS No.: 24475-73-8
M. Wt: 210.77 g/mol
InChI Key: ZSJLOCPVTWKDQV-UHFFFAOYSA-N
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Description

Heptane,1-[(2-chloroethyl)sulfinyl]- is a chemical compound with the molecular formula C9H19ClOS It is known for its unique structure, which includes a heptane backbone with a sulfinyl group attached to a 2-chloroethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptane,1-[(2-chloroethyl)sulfinyl]- typically involves the reaction of heptane with 2-chloroethanesulfinyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of Heptane,1-[(2-chloroethyl)sulfinyl]- follows similar synthetic routes but with optimized conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to maintain product quality.

Chemical Reactions Analysis

Types of Reactions

Heptane,1-[(2-chloroethyl)sulfinyl]- undergoes various chemical reactions, including:

    Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the 2-chloroethyl side chain can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; reactions are usually conducted in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions often require a base such as sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of Heptane,1-[(2-chloroethyl)sulfonyl]-.

    Reduction: Formation of Heptane,1-[(2-chloroethyl)thio]-.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Heptane,1-[(2-chloroethyl)sulfinyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies focus on its interaction with biological molecules and its effects on cellular processes.

    Medicine: Explored as a potential drug candidate due to its ability to modify biological targets. Research includes its use in drug delivery systems and as a prodrug.

    Industry: Utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Heptane,1-[(2-chloroethyl)sulfinyl]- involves its interaction with molecular targets through its sulfinyl and chloroethyl groups. The sulfinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical entities within biological systems. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Heptane,1-[(2-chloroethyl)sulfinyl]- can be compared with other similar compounds, such as:

    Heptane,1-[(2-chloroethyl)sulfonyl]-: Differing by the oxidation state of the sulfur atom, this compound has a sulfonyl group instead of a sulfinyl group, leading to different reactivity and applications.

    Heptane,1-[(2-chloroethyl)thio]-: Featuring a sulfide group, this compound is less oxidized and exhibits different chemical properties and reactivity.

    Heptane,1-[(2-bromoethyl)sulfinyl]-:

The uniqueness of Heptane,1-[(2-chloroethyl)sulfinyl]- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

24475-73-8

Molecular Formula

C9H19ClOS

Molecular Weight

210.77 g/mol

IUPAC Name

1-(2-chloroethylsulfinyl)heptane

InChI

InChI=1S/C9H19ClOS/c1-2-3-4-5-6-8-12(11)9-7-10/h2-9H2,1H3

InChI Key

ZSJLOCPVTWKDQV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCS(=O)CCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dissolve 2-chloroethyl heptyl sulfide (1.0 g, 5.13 mmol) in methylene chloride (50 mL), cool to -20° C. and place under nitrogen atmosphere. Add, by dropwise addition, a solution of meta-chlorperbenzoic acid (1.25 g, 6.0 mmol) in methylene chloride. Stir at -20° C. for 3 hours, then allow to warm to room temperature. Treat with saturated sodium meta bisulfite (until negative starch-iodide test) and basify with saturated sodium hydrogen carbonate. Extract with methylene chloride (2×25 mL), dry (MgSO4) and evaporate in vacuo to yield 1.2 g of 2chloroethyl heptyl sulfoxide as white crystals; MS (CI/CH4) m/z 211(M+1).
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